IRES-A RNA Binding Affinity
hVEGF-IN-1 demonstrates specific, high-affinity binding to the IRES-A G-quadruplex structure within the VEGF-A mRNA 5'-UTR. Surface plasmon resonance (SPR) experiments yielded a dissociation constant (Kd) of 0.928 μM for wild-type IRES-A . By orthogonal microscale thermophoresis (MST), the Kd was 1.29 μM for WT IRES-A and 13.4 μM for a mutant IRES-MU1, confirming sequence-specific recognition [1]. In stark contrast, standard VEGFR2 kinase inhibitors (sunitinib, sorafenib, axitinib, pazopanib) exhibit no measurable binding to this RNA target, as they are designed for ATP-binding pockets of kinase domains.
| Evidence Dimension | Target binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.928 μM (SPR); Kd = 1.29 μM (MST) |
| Comparator Or Baseline | Sunitinib, Sorafenib, Axitinib, Pazopanib: No detectable binding to IRES-A RNA |
| Quantified Difference | Infinite fold difference (target engagement vs. no engagement) |
| Conditions | SPR: in vitro binding assay with IRES-A (WT) RNA oligonucleotide. MST: 1 nM-100 μM compound, 5 min incubation with IRES-A (WT) and IRES-MU1 RNA oligomers. |
Why This Matters
This data confirms hVEGF-IN-1 engages a completely distinct and upstream molecular target, making it essential for studies focused on translational control of VEGF-A rather than kinase signaling blockade.
- [1] InvivoChem. hVEGF-IN-1 Biological Activity Data. MST Kd values: WT 1.29 μM, MU1 13.4 μM. View Source
